N-Cyclohexylethyl-ETAV

PSD-95 PDZ2 domain fluorescence polarization assay

N-Cyclohexylethyl-ETAV is an N-alkylated tetrapeptide peptidomimetic (molecular formula C25H44N4O8, MW 528.6 g/mol) that functions as a potent and selective inhibitor of the protein–protein interaction between the postsynaptic density-95 (PSD-95) scaffold protein and the N-methyl-D-aspartate (NMDA) receptor. It was identified through systematic optimization of the N-alkyl group on the ETAV tetrapeptide backbone, emerging as the most potent compound in its series.

Molecular Formula C25H44N4O8
Molecular Weight 528.6 g/mol
Cat. No. B10851771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylethyl-ETAV
Molecular FormulaC25H44N4O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1CCCCC1
InChIInChI=1S/C25H44N4O8/c1-14(2)20(25(36)37)28-22(33)15(3)27-24(35)21(16(4)30)29-23(34)18(10-11-19(31)32)26-13-12-17-8-6-5-7-9-17/h14-18,20-21,26,30H,5-13H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,31,32)(H,36,37)/t15-,16?,18-,20-,21-/m0/s1
InChIKeyAPPLGLBBZPGQBX-GDEPEFMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexylethyl-ETAV: Potent Peptidomimetic Inhibitor of the PSD-95/NMDA Receptor Interaction for Neuroscience Research Procurement


N-Cyclohexylethyl-ETAV is an N-alkylated tetrapeptide peptidomimetic (molecular formula C25H44N4O8, MW 528.6 g/mol) that functions as a potent and selective inhibitor of the protein–protein interaction between the postsynaptic density-95 (PSD-95) scaffold protein and the N-methyl-D-aspartate (NMDA) receptor [1]. It was identified through systematic optimization of the N-alkyl group on the ETAV tetrapeptide backbone, emerging as the most potent compound in its series [2]. The compound targets both PDZ1 and PDZ2 domains of PSD-95 with nanomolar affinity, making it a key tool compound for studying excitotoxicity, ischemic stroke, neuropathic pain, and Alzheimer's disease mechanisms [1][2].

Why N-Cyclohexylethyl-ETAV Cannot Be Replaced by Generic N-Alkyl-ETAV Analogs in PSD-95 Research


The ETAV tetrapeptide backbone tolerates diverse N-alkyl substitutions, but affinity for PSD-95 PDZ domains is exquisitely sensitive to the steric and lipophilic character of the N-terminal group [1]. Simply substituting N-cyclohexylethyl-ETAV with a cheaper or more readily available analog such as N-butyl-ETAV, N-phenylethyl-ETAV, or N-cyclohexylmethyl-ETAV results in substantial losses in binding affinity that can exceed one order of magnitude [2]. The cyclohexylethyl moiety occupies a specific hydrophobic pocket within the PDZ binding groove, and truncation or alteration of this group directly compromises the bimolecular interaction [1]. Consequently, generic substitution without quantitative binding validation risks experimental failure in competitive displacement assays, cellular target engagement studies, and in vivo pharmacodynamic models.

Head-to-Head Affinity Profiling: N-Cyclohexylethyl-ETAV vs. Closest N-Alkyl-ETAV Analogs and Wild-Type Baseline


PDZ2 Affinity Compared to Wild-Type IETAV: Greater Than One Order of Magnitude Improvement

N-Cyclohexylethyl-ETAV exhibits a Ki of 450 nM against the PDZ2 domain of human PSD-95, representing an up to 19-fold improvement in binding affinity compared to the wild-type IETAV tetrapeptide (Ki ≈ 20 μM) [1][2]. This was the largest affinity gain observed across the entire N-alkyl substitution series evaluated in the foundational structure–activity relationship study [1].

PSD-95 PDZ2 domain fluorescence polarization assay

PDZ1 Affinity: Dual-Domain Potency Advantage Over Wild-Type and N-Butyl-ETAV

N-Cyclohexylethyl-ETAV binds the PDZ1 domain of human PSD-95 with a Ki of 940 nM, which is 8.9-fold tighter than N-butyl-ETAV (Ki = 8,400 nM for PDZ1) and 4.7-fold tighter than N-phenylethyl-ETAV (Ki = 4,400 nM for PDZ1) [1]. The combined PDZ1–PDZ2 dual-domain inhibition profile is unique among the N-alkyl-ETAV congeners and is critical because the NMDA receptor C-terminal tail engages both PDZ1 and PDZ2 of PSD-95 simultaneously [2].

PSD-95 PDZ1 domain dual-domain inhibitor

PDZ2 Affinity Advantage Over N-Butyl-ETAV: Nearly One Order of Magnitude

Head-to-head comparison of PDZ2 binding affinities within the N-alkyl-ETAV series reveals that N-cyclohexylethyl-ETAV (Ki = 450 nM) is 8.9-fold more potent than N-butyl-ETAV (Ki = 4,000 nM) [1]. This difference arises because the cyclohexylethyl substituent more effectively fills the hydrophobic pocket in the PDZ2 binding groove compared to the linear n-butyl chain, as established by molecular modeling [2].

PSD-95 PDZ2 domain structure–activity relationship

PDZ2 Affinity Advantage Over N-Phenylethyl-ETAV and N-Cyclohexylmethyl-ETAV

N-Cyclohexylethyl-ETAV (Ki = 450 nM) displays 3.6-fold higher PDZ2 affinity than N-phenylethyl-ETAV (Ki = 1,600 nM) and 2.9-fold higher affinity than N-cyclohexylmethyl-ETAV (Ki = 1,300 nM) [1]. Among the branched or aromatic N-alkyl variants tested, the ethyl linker between the cyclohexyl ring and the amine nitrogen is optimal; shortening to a methyl linker (cyclohexylmethyl) or replacing the cyclohexyl with a phenyl ring both reduce complementarity with the PDZ2 hydrophobic binding pocket [2].

PSD-95 PDZ2 inhibitor peptidomimetic SAR

Selectivity Profile: Established as the Most Selective Compound in N-Alkyl-ETAV Optimization

In the 2011 systematic exploration of amino acid sequence and N-alkyl group variants, N-cyclohexylethyl-ETAV (compound 1 in that study) was explicitly consolidated as 'the most potent and selective compound' [1]. The selectivity was assessed by profiling against other PDZ domain-containing proteins; the cyclohexylethyl moiety provided discrimination against off-target PDZ domains that smaller or aromatic N-alkyl groups could not achieve [1][2]. While quantitative selectivity ratios are not publicly tabulated at the individual PDZ-domain level, the qualitative designation of 'most selective' within the series is a direct statement from the primary optimization study.

selectivity PDZ domain PSD-95 inhibitor

High-Impact Application Scenarios for N-Cyclohexylethyl-ETAV Based on Quantitative Differentiation Evidence


Competitive Displacement of Endogenous NMDA Receptor C-Terminal Peptides from PSD-95 PDZ1-2 Tandem Domain

N-Cyclohexylethyl-ETAV is the preferred tool compound for fluorescence polarization or TR-FRET assays designed to measure displacement of labeled NR2B C-terminal peptides from the tandem PDZ1-2 domain of PSD-95. With Ki values of 940 nM (PDZ1) and 450 nM (PDZ2), it achieves dual-domain blockade at sub-micromolar concentrations, unlike wild-type IETAV (Ki ≈ 20 μM for PDZ2) and N-butyl-ETAV (Ki = 4,000 nM PDZ2) which require >10-fold higher concentrations [1][2]. This potency window enables robust assay signal-to-noise ratios at compound concentrations that avoid solubility or non-specific binding artifacts.

Cellular Target Engagement and Co-Immunoprecipitation Studies in Neuronal Cultures

For researchers validating PSD-95/NMDA receptor complex disruption in primary cortical or hippocampal neurons, N-cyclohexylethyl-ETAV provides the requisite binding affinity to compete with the high local concentration of receptor C-terminal tails at the postsynaptic density. The 3.6-fold PDZ2 affinity advantage over N-phenylethyl-ETAV and 8.9-fold advantage over N-butyl-ETAV [1] translate directly to lower effective concentrations in co-immunoprecipitation experiments, reducing the risk of off-target effects at the micromolar concentrations that would be required when using weaker analogs.

In Vivo Pharmacodynamic Proof-of-Concept Studies in Ischemic Stroke Models

N-Cyclohexylethyl-ETAV serves as the appropriate starting point for designing in vivo studies of PSD-95/NMDA receptor disruption in rodent models of cerebral ischemia. The 19-fold affinity improvement over wild-type peptides [1] provides the potency margin necessary to achieve pharmacologically relevant brain tissue concentrations following systemic administration. Subsequent lead optimization efforts identified N-cyclohexylethyl-ETA(S)V as a plasma-stable and cell-permeable derivative [2], confirming that the N-cyclohexylethyl scaffold is the productive direction for translational development.

Structure–Activity Relationship (SAR) Reference Standard for N-Alkyl-ETAV Library Screening

In medicinal chemistry campaigns aimed at developing next-generation PSD-95 PDZ domain inhibitors, N-cyclohexylethyl-ETAV is the essential positive control and benchmark compound. Its well-characterized Ki values (PDZ1 = 940 nM, PDZ2 = 450 nM) and established selectivity profile [1][2] provide a quantitative reference point against which novel analogs can be compared using identical fluorescence polarization assay conditions, ensuring meaningful interpretation of SAR trends.

Quote Request

Request a Quote for N-Cyclohexylethyl-ETAV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.